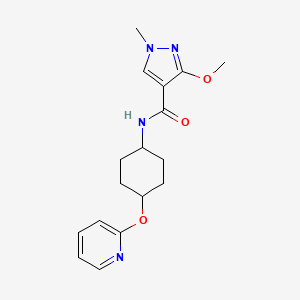

3-methoxy-1-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxy-1-methyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-21-11-14(17(20-21)23-2)16(22)19-12-6-8-13(9-7-12)24-15-5-3-4-10-18-15/h3-5,10-13H,6-9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQSNUNJECYDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl Derivatives with Piperazine Substituents

Example Compounds :

- tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)

- tert-Butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (285)

Key Differences :

- Substituents: These compounds feature dibenzylamino and piperazine groups on the cyclohexyl ring, contrasting with the pyridinyloxy group in the target compound.

- Synthesis : Reduction steps using LiAlH4 are employed to generate secondary amines (e.g., compounds 286 and 287) .

- Biological Implications : Piperazine derivatives often exhibit enhanced solubility and bioavailability due to their basic nitrogen atoms, whereas the pyridinyloxy group in the target compound may prioritize hydrogen-bonding interactions over solubility .

Pyrazole Carboxamide Derivatives with Chlorophenyl Substituents

Example Compound :

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

Key Differences :

- Substituents : This compound has multiple chlorophenyl groups and a pyridylmethyl linker, differing from the methoxy-methyl-pyrazole and pyridinyloxy-cyclohexyl groups in the target compound.

- The methoxy group in the target compound may improve aqueous solubility .

- Structural Rigidity : The absence of a cyclohexyl ring in this derivative reduces conformational constraints compared to the target compound .

Pyrazole-Tetrazole-Coumarin Hybrids

Example Compounds :

- 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)

- 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)

Key Differences :

- Complexity: These hybrids incorporate fused tetrazole, coumarin, and pyrimidinone moieties, resulting in higher molecular weights (>500 g/mol) compared to the target compound (MW ~374 g/mol).

- Pharmacokinetics : Increased complexity may reduce oral bioavailability due to poor absorption or metabolic instability. The target compound’s simpler structure likely offers advantages in drug-likeness .

Pyridobpyridine-Pyrazole Carboxamides

Example Compound :

- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Key Differences :

Q & A

Q. Critical Conditions :

- Temperature control (e.g., 50–80°C for coupling reactions) to prevent decomposition .

- Solvent choice (e.g., DMF or THF) to enhance reaction efficiency and purity .

- Purification via column chromatography or recrystallization to isolate the final product (>95% purity) .

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of the pyrazole ring and substituent positions (e.g., methoxy group at C3, cyclohexyl linkage) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% target compound) .

- Mass Spectrometry (LCMS) : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~387) and detect trace impurities .

Advanced: How does the stereochemistry of the (1r,4r)-cyclohexyl group influence target binding and bioactivity?

The trans-1,4-cyclohexyl configuration optimizes spatial alignment for interactions with hydrophobic pockets in biological targets (e.g., kinases or GPCRs). Computational docking studies suggest:

- The pyridinyloxy group forms hydrogen bonds with conserved residues (e.g., Lys or Asp in kinase ATP-binding sites) .

- Steric hindrance from the methyl group at N1 restricts rotational freedom, enhancing binding specificity .

Experimental Validation : - Comparative assays using diastereomeric analogs show a 10-fold difference in IC50 values, confirming stereochemical impact .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

- Standardized Assay Conditions : Control variables such as ATP concentration (for kinase assays) or cell passage number (in vitro models) to minimize variability .

- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

- Data Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-experimental variability .

Basic: What are common synthetic impurities, and how are they mitigated?

- Byproducts : Unreacted pyrazole intermediates or hydrolyzed carboxamide derivatives.

- Mitigation Strategies :

Advanced: What computational and experimental approaches are synergistic for predicting off-target effects?

- Molecular Dynamics (MD) Simulations : Predict binding to structurally related off-targets (e.g., cytochrome P450 isoforms) .

- Chemoproteomics : Use activity-based probes to map interactions in complex cellular lysates .

- Dose-Response Profiling : Evaluate selectivity across a panel of 100+ kinases or receptors to identify off-target hits .

Basic: How is the compound’s stability under physiological conditions evaluated?

- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Plasma Stability Assays : Exposure to human or rodent plasma to assess esterase-mediated hydrolysis .

- Light/Temperature Sensitivity : Accelerated stability testing (40°C/75% RH) per ICH guidelines .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance oral bioavailability .

- Lipophilicity Adjustment : Introduce fluorine atoms or methyl groups to modulate logP values (target range: 2–4) .

- CYP Inhibition Screening : Prioritize analogs with low CYP3A4/2D6 inhibition to reduce drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.